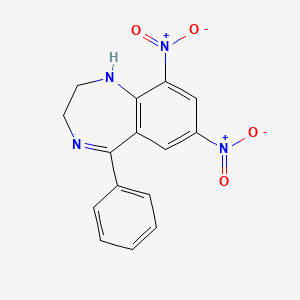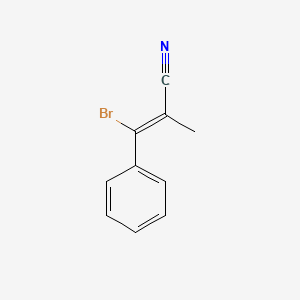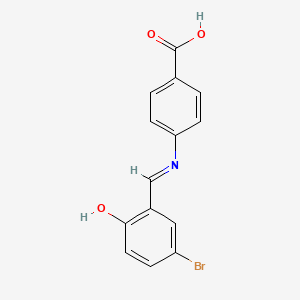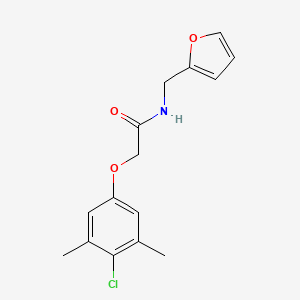
7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is characterized by the presence of nitro groups at positions 7 and 9, and a phenyl group at position 5 on the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine typically involves the nitration of 5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. Continuous flow synthesis can enhance reaction control, reduce waste, and improve safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Major Products:
Reduction: 7,9-Diamino-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system .
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Nitrazepam: Another benzodiazepine with similar pharmacological effects but different substitution patterns.
Oxazepam: A benzodiazepine used for the treatment of anxiety and alcohol withdrawal symptoms.
Uniqueness: 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine is unique due to the presence of two nitro groups, which can significantly influence its chemical reactivity and pharmacological profile compared to other benzodiazepines.
Properties
Molecular Formula |
C15H12N4O4 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
7,9-dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C15H12N4O4/c20-18(21)11-8-12-14(10-4-2-1-3-5-10)16-6-7-17-15(12)13(9-11)19(22)23/h1-5,8-9,17H,6-7H2 |
InChI Key |
YDCUUSHKWPAOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C(N1)C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)
![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)
![N-(4-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11701757.png)

![(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11701767.png)



![N'-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11701797.png)

![3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701804.png)
![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11701808.png)
